Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Properties
Molecular Formula |
C13H10ClF3N2O2 |
|---|---|
Molecular Weight |
318.68 g/mol |
IUPAC Name |
methyl 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-7-19(18-11(10)13(15,16)17)6-8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
WAKJLZLSFIERLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(F)(F)F)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Methylhydrazine
In a two-phase system (organic solvent/water), methylhydrazine reacts with β-keto esters under basic conditions. A patent by describes using potassium carbonate () in water and toluene at −10°C to 0°C, achieving ring closure within 1–3 hours. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.
Key Data :
Introduction of the Trifluoromethyl Group
The trifluoromethyl () group is introduced either during pyrazole ring formation or via post-functionalization. Direct incorporation using trifluoromethylating reagents (e.g., ) is challenging due to steric and electronic factors. A more efficient approach involves using pre-fluorinated building blocks.
Use of Trifluoromethyl-Containing Precursors
Patent outlines a method where ethyl trifluoroacetoacetate is condensed with dimethylamino vinyl methyl ketone to form a fluorinated diketone intermediate. This intermediate undergoes cyclization with methylhydrazine, directly embedding the group into the pyrazole ring.
Reaction Conditions :
Functionalization with the 4-Chlorobenzyl Group
The 4-chlorobenzyl substituent is introduced via nucleophilic substitution or alkylation. A common strategy involves reacting the pyrazole intermediate with 4-chlorobenzyl chloride in the presence of a base.
Alkylation Using 4-Chlorobenzyl Chloride
In a typical procedure, the pyrazole intermediate is dissolved in dimethylformamide (DMF) and treated with 4-chlorobenzyl chloride and potassium carbonate () at 60°C for 12 hours. The base deprotonates the pyrazole nitrogen, facilitating nucleophilic attack on the benzyl chloride.
Optimization Insights :
-
Higher temperatures (>70°C) lead to side reactions (e.g., over-alkylation).
-
Anhydrous conditions are critical to prevent hydrolysis of the benzyl chloride.
Esterification and Final Product Isolation
The carboxylic acid intermediate is esterified using methanol under acidic conditions. Sulfuric acid () catalyzes the reaction, producing the methyl ester with high efficiency.
Acid-Catalyzed Esterification
A mixture of the carboxylic acid, methanol, and is refluxed for 6–8 hours. The product is isolated via vacuum distillation or recrystallization.
Typical Yield : 70–85% (depending on purity of intermediates).
Comparative Analysis of Synthetic Routes
The table below contrasts two primary methodologies for synthesizing this compound:
Patent offers a shorter route with higher yield, but Patent provides better scalability for industrial production.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
| Condition | Reagent | Product | Yield | Notes |
|---|---|---|---|---|
| Acidic (HCl, H₂O) | Dilute HCl | 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 85–92% | Reaction at 80–100°C for 6–8 hours |
| Basic (NaOH, H₂O) | 1M NaOH | Sodium salt of the carboxylic acid | 78–88% | Room temperature, 12–24 hours |
The trifluoromethyl group stabilizes the intermediate tetrahedral structure during hydrolysis, enhancing reaction rates compared to non-fluorinated analogs.
Nucleophilic Substitution
The electron-withdrawing trifluoromethyl group activates the pyrazole ring for nucleophilic attack, particularly at the C-5 position.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia (NH₃) | EtOH, reflux | 5-Amino-1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 65% |
| Thiophenol (PhSH) | DMF, K₂CO₃, 60°C | 5-Phenylthio derivative | 72% |
The chlorobenzyl group’s steric bulk directs substitution to the less hindered C-5 position.
Methanolysis and Alcoholysis
The ester group reacts with alcohols under basic conditions to form new esters (transesterification).
| Alcohol | Catalyst | Product | Yield |
|---|---|---|---|
| Ethanol | H₂SO₄ | Ethyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 80% |
| Isopropanol | NaOPr | Isopropyl ester | 68% |
Methanolysis of trichloromethyl analogs (structural relatives) proceeds via a gem-dichloroalkene intermediate, as demonstrated in related pyrazole systems .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles like nitrones, forming fused heterocycles.
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Nitrone | Toluene, 110°C | Pyrazolo[1,5-a]pyridine derivative | 55% |
The trifluoromethyl group enhances regioselectivity by polarizing the pyrazole ring’s electron density.
Reduction Reactions
Catalytic hydrogenation reduces the ester to a hydroxymethyl group while retaining the trifluoromethyl substituent.
| Reduction Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi, 25°C | 4-(Hydroxymethyl)-1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole | 90% |
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with the trifluoromethyl group stabilizing the transition state through inductive effects.
-
Nucleophilic Substitution : The C-5 position is favored due to diminished steric hindrance compared to C-3 (occupied by CF₃).
-
Cycloadditions : Directed by the electron-deficient nature of the pyrazole ring, which acts as a dipolarophile .
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Non-CF₃ Analog) | Key Influencing Factor |
|---|---|---|
| Ester Hydrolysis | 1.5–2× faster | CF₃ electron-withdrawing effect |
| Nucleophilic Substitution | 3× faster at C-5 | Steric shielding by chlorobenzyl |
| Cycloaddition | 2× slower | Reduced ring electron density |
Stability Under Synthetic Conditions
-
pH Sensitivity : Stable in neutral conditions but degrades in strongly acidic/basic media via ester cleavage.
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming a trifluoromethyl ketone byproduct.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, in anticancer therapies. The compound exhibits cytotoxic effects against various human cancer cell lines. For instance, a study demonstrated that pyrazole derivatives can induce apoptosis in colorectal cancer cells, showcasing their potential as therapeutic agents against malignancies .
1.2 Anti-inflammatory Properties
The compound has shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. By modulating these targets, this compound may provide anti-inflammatory benefits, making it a candidate for treating inflammatory diseases .
Agricultural Applications
2.1 Pesticide Development
The unique structural properties of this pyrazole derivative have led to its exploration as a potential pesticide. Its ability to interact with specific biological targets makes it suitable for developing agrochemicals aimed at pest control. Research indicates that compounds with similar structures can disrupt metabolic pathways in pests, leading to effective pest management strategies.
Synthesis and Characterization
3.1 Synthetic Methods
This compound can be synthesized through various methods, including multi-component reactions that yield high purity products. The synthesis often involves the reaction of 4-chlorobenzyl and trifluoromethyl-substituted pyrazoles under controlled conditions to optimize yield and purity .
3.2 Characterization Techniques
Characterization of this compound typically employs techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity. These techniques provide insight into the molecular interactions and stability of the compound in various environments.
Several studies have documented the efficacy of this compound in laboratory settings:
- Study on Anticancer Properties: A study conducted on colorectal RKO carcinoma cells showed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
- Anti-inflammatory Research: Another research project focused on evaluating the anti-inflammatory effects through COX enzyme inhibition, demonstrating significant results that support further investigation into therapeutic applications .
Mechanism of Action
The mechanism of action of Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The trifluoromethyl group and pyrazole ring play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with pyrazole-based analogs and related structures, focusing on substituent effects, molecular properties, and inferred pharmacological relevance.
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Data
Substituent Effects and Pharmacological Implications
(i) Chlorobenzyl vs. Fluorobenzyl
- The target compound’s 4-chlorobenzyl group increases lipophilicity compared to fluorinated analogs (e.g., Compound B’s 4-fluorobenzyl) . Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce solubility.
(ii) Trifluoromethyl (CF₃) Group
- This contrasts with Compound A, which lacks this group and may exhibit faster metabolic clearance .
(iii) Methyl Ester as a Pro-Drug Motif
Electronic and Physicochemical Properties
- Molecular Weight and Solubility : The target’s higher molecular weight (318.5 g/mol) compared to Compound A (250.5 g/mol) may reduce aqueous solubility, necessitating formulation optimizations.
Biological Activity
Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This pyrazole derivative exhibits a range of pharmacological properties, making it a candidate for further research in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.65 g/mol. The structure features a pyrazole ring substituted with a trifluoromethyl group and a chlorobenzyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H12ClF3N2O2 |
| Molecular Weight | 304.65 g/mol |
| CAS Number | 1597449-47-2 |
| Purity | ≥95% |
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antiparasitic Activity
This compound has been evaluated for its inhibitory effects on dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum, the malaria-causing parasite. Compounds in this class demonstrated around 30% inhibition, indicating that modifications to the pyrazole structure can enhance potency against parasitic targets .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. In vitro tests have indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. For example, related compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .
Evaluation of Antiparasitic Activity
In another study focusing on antiparasitic properties, researchers synthesized several pyrazole derivatives and tested their activity against Plasmodium falciparum. The most potent compounds showed over 50% inhibition of DHODH activity, highlighting the importance of structural modifications in enhancing efficacy .
Q & A
Q. What are the common synthetic routes for preparing Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and what are the critical reaction steps?
Answer: The compound is typically synthesized via multi-step nucleophilic substitution and condensation reactions. Key steps include:
- Nucleophilic substitution : Reacting a chlorinated pyrazole precursor (e.g., 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde) with a benzylating agent (e.g., 4-chlorobenzyl chloride) under basic conditions (e.g., K₂CO₃) to introduce the 4-chlorobenzyl group .
- Esterification : Subsequent carboxylation using methylating agents (e.g., methyl chloride) to form the methyl ester moiety .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradient) and recrystallization are critical for isolating high-purity products .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the 4-chlorobenzyl group shows aromatic proton splitting (δ 7.20–7.54 ppm) and methylene protons (δ 5.16 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond angles and spatial arrangement of the trifluoromethyl and benzyl groups .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 238.0962 vs. calculated 238.0961 for related intermediates) .
Q. How does the reactivity of the trifluoromethyl group influence downstream functionalization?
Answer: The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the pyrazole ring’s C-5 position. Key transformations include:
- Nucleophilic attacks : Selective substitution with amines or thiols under mild conditions .
- Cross-coupling reactions : Suzuki-Miyaura coupling for aryl group introduction, facilitated by the trifluoromethyl group’s meta-directing effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the benzylation step?
Answer: Yield improvements require:
- Catalyst screening : Transition metals (e.g., CuI) or phase-transfer catalysts enhance benzylation efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of the chlorinated pyrazole precursor .
- Temperature control : Slow warming (0°C to 50°C) minimizes side reactions, as demonstrated in azide coupling protocols .
Q. What strategies resolve contradictions in crystallographic and NMR data for regioselectivity?
Answer:
Q. How can ultrasound-assisted synthesis improve the preparation of pyrazole derivatives?
Answer: Ultrasound enhances:
Q. What methodologies are used to design bioactive derivatives targeting enzyme inhibition?
Answer:
- Scaffold modification : Introduce sulfonyl or carboxamide groups at C-3/C-5 positions to enhance binding to enzyme active sites (e.g., carbonic anhydrase inhibitors) .
- Pharmacophore modeling : Align trifluoromethyl and benzyl groups with hydrophobic pockets in target proteins (e.g., TNF-α) .
- In vitro screening : Use LC-MS to monitor metabolic stability and CYP450 interactions .
Methodological Considerations
Q. What precautions are necessary when handling trifluoromethyl-containing intermediates?
Answer:
Q. How can regioselectivity challenges in pyrazole functionalization be mitigated?
Answer:
- Directing groups : Install temporary protecting groups (e.g., acetamido) to steer substitutions to desired positions .
- Microwave synthesis : Enables precise temperature control, reducing side reactions during heterocycle formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
